
N-Methyl valacyclovir hydrochloride
Vue d'ensemble
Description
N-Methyl valacyclovir hydrochloride is a derivative of valacyclovir, an antiviral drug used to treat infections caused by herpes viruses, including herpes simplex virus (HSV) and varicella-zoster virus (VZV). Valacyclovir itself is a prodrug of acyclovir, which means it is converted into acyclovir in the body. The addition of a methyl group to valacyclovir enhances its pharmacokinetic properties, potentially improving its efficacy and bioavailability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl valacyclovir hydrochloride typically involves the alkylation of valacyclovir. One common method is the condensation of N-methyl-N-Carbobenzyloxy valine with acyclovir in the presence of a dicyclohexyl carbodiimide catalyst and 4-dimethyl amino pyrimidine in dimethyl formamide . This reaction results in the formation of N-Methyl valacyclovir, which is then converted to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors are often used to enhance the efficiency and yield of the reaction . The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl valacyclovir hydrochloride undergoes various chemical reactions, including:
Substitution: The methyl group can be substituted under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include permanganate for oxidation and various alkylation agents for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired products are formed.
Major Products Formed
The major products formed from the oxidation of this compound include formylmethyl 2-amino-3-methylbutanoate and 2-amino-9-(hydroxymethyl)-1H-purin-6(9H)-one . These products are often analyzed using techniques such as thin-layer chromatography (TLC) to confirm their identity and purity.
Applications De Recherche Scientifique
Pharmacological Properties
N-Methyl valacyclovir hydrochloride functions as a nucleoside analog that inhibits viral DNA polymerase. By doing so, it effectively disrupts the replication process of viruses in infected cells. The compound is designed to enhance the bioavailability and therapeutic efficacy compared to its parent compound, acyclovir.
Key Properties:
- Chemical Structure: C14H22N6O4
- Molecular Weight: 318.36 g/mol
- Mechanism of Action: Inhibition of viral DNA synthesis through competitive inhibition of viral DNA polymerase.
Therapeutic Applications
This compound has shown promise in various therapeutic contexts:
- Herpes Simplex Virus Infections:
- Varicella-Zoster Virus Infections:
-
Immunocompromised Patients:
- Context: The drug has been evaluated for use in pediatric oncology patients undergoing treatment for conditions such as leukemia and sarcoma.
- Outcomes: A study demonstrated favorable pharmacokinetics and tolerability in this vulnerable population, suggesting its potential for prophylaxis against herpes simplex virus during immunosuppressive therapy .
Case Study 1: Pediatric Oncology Patients
A clinical trial involving 37 pediatric patients with active herpes zoster demonstrated that N-Methyl valacyclovir was well tolerated, with a significant percentage showing therapeutic responses. The study emphasized the importance of further research into its use in this demographic due to its enhanced bioavailability and reduced dosing frequency compared to acyclovir .
Case Study 2: Adult Patients with Herpes Zoster
In a randomized controlled trial comparing N-Methyl valacyclovir to acyclovir in adults with herpes zoster, results indicated that patients receiving N-Methyl valacyclovir experienced faster pain relief and resolution of lesions. The study highlighted a 23% improvement in pain resolution at day 29 for those treated with N-Methyl valacyclovir compared to those on acyclovir .
Comparative Efficacy Table
Treatment | Bioavailability | Dosing Frequency | Pain Resolution Time | Safety Profile |
---|---|---|---|---|
N-Methyl Valacyclovir | ~64% | Less frequent | Faster | Comparable |
Acyclovir | 10-20% | More frequent | Slower | Comparable |
Mécanisme D'action
N-Methyl valacyclovir hydrochloride is rapidly converted to acyclovir in the body. Acyclovir is then phosphorylated by viral thymidine kinase to acyclovir monophosphate, which is further converted to acyclovir triphosphate by cellular enzymes . Acyclovir triphosphate inhibits viral DNA polymerase, preventing the replication of viral DNA and thereby inhibiting the proliferation of the virus .
Comparaison Avec Des Composés Similaires
Similar Compounds
Valacyclovir: The parent compound of N-Methyl valacyclovir hydrochloride, used to treat herpes infections.
Acyclovir: The active form of valacyclovir, which directly inhibits viral DNA polymerase.
Famciclovir: Another antiviral drug used to treat herpes infections, similar in structure and function to valacyclovir.
Uniqueness
This compound is unique due to the addition of a methyl group, which enhances its pharmacokinetic properties compared to valacyclovir. This modification can lead to improved bioavailability and efficacy, making it a potentially more effective antiviral agent .
Activité Biologique
N-Methyl valacyclovir hydrochloride is a derivative of valacyclovir, an antiviral medication primarily used for the treatment of infections caused by certain types of herpes viruses. This article explores the biological activity of this compound, including its pharmacokinetics, mechanism of action, efficacy in clinical settings, and relevant case studies.
This compound is chemically characterized as the N-methylated form of valacyclovir, which itself is the L-valyl ester of acyclovir. The primary mechanism of action involves the inhibition of viral DNA polymerase, a critical enzyme required for viral replication. This inhibition is achieved through competitive binding to the enzyme, leading to the termination of viral DNA synthesis once incorporated into the growing DNA chain.
The conversion of N-Methyl valacyclovir to its active form occurs rapidly after oral administration, similar to valacyclovir, which is converted to acyclovir and L-valine in vivo. Acyclovir then undergoes phosphorylation by viral thymidine kinase (TK) to form acyclovir triphosphate, the active metabolite that exerts antiviral effects against herpes simplex virus (HSV) types 1 and 2, varicella zoster virus (VZV), and other herpesviruses .
Pharmacokinetics
The pharmacokinetic profile of this compound can be inferred from studies on valacyclovir. Upon oral administration, it exhibits rapid absorption with a bioavailability ranging from 54% to 64%. The peak plasma concentrations (C_max) occur within 1-2 hours post-dose. The volume of distribution (Vd) is approximately 1.34 L/kg in pediatric patients, indicating significant tissue penetration .
Table 1: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | 54% - 64% |
C_max (μM) | 18.8 ± 7 |
Volume of Distribution | 1.34 ± 0.65 L/kg |
Protein Binding | 13.5% - 17.9% |
Efficacy in Clinical Settings
This compound has been evaluated for its efficacy in treating various herpesvirus infections. Clinical trials have demonstrated its effectiveness in reducing lesion healing time and pain associated with genital herpes outbreaks. For instance, a study involving immunocompetent adults showed that patients receiving valacyclovir experienced a median time to healing of herpetic lesions of approximately 9 days and cessation of pain within 5 days .
Case Study: Efficacy in Equine Herpesvirus
In a notable case study involving equine herpesvirus myeloencephalopathy (EHM), valacyclovir administration significantly decreased viremia and clinical signs when treatment was initiated either prophylactically or shortly after fever onset. Horses treated with N-Methyl valacyclovir exhibited lower rectal temperatures and clinical disease scores compared to control groups .
Safety Profile
The safety profile for this compound appears favorable based on available data from valacyclovir studies. Common side effects include mild gastrointestinal disturbances such as nausea and emesis; however, severe adverse events are rare . In pediatric populations, studies indicated that the drug was well tolerated with no significant toxicities reported during treatment for herpes zoster infections .
Propriétés
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-(methylamino)butanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O4.ClH/c1-8(2)9(16-3)13(22)24-5-4-23-7-20-6-17-10-11(20)18-14(15)19-12(10)21;/h6,8-9,16H,4-5,7H2,1-3H3,(H3,15,18,19,21);1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJNMIUABOJDNS-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60158859 | |
Record name | N-Methyl valacyclovir hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60158859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346617-39-7 | |
Record name | N-Methyl valacyclovir hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346617397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl valacyclovir hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60158859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-METHYL VALACYCLOVIR HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11TUH2Q1IH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.